molecular formula C5H10N2O B8270435 2-(4,5-Dihydroimidazol-1-yl)ethanol CAS No. 61791-39-7

2-(4,5-Dihydroimidazol-1-yl)ethanol

Cat. No.: B8270435
CAS No.: 61791-39-7
M. Wt: 114.15 g/mol
InChI Key: GOHZKUSWWGUUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Dihydroimidazol-1-yl)ethanol is a chemical compound with the molecular formula C5H10N2O It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of recyclable catalysts and optimization of reaction conditions are crucial for achieving high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-(4,5-Dihydroimidazol-1-yl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various imidazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products:

Scientific Research Applications

2-(4,5-Dihydroimidazol-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydroimidazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

    Imidazole: The parent compound, which shares the core structure but lacks the ethanol moiety.

    2-(4,5-Dihydroimidazol-1-yl)acetic acid: A similar compound with an acetic acid group instead of ethanol.

    1-(2-Hydroxyethyl)imidazole: Another derivative with a hydroxyl group attached to the imidazole ring.

Uniqueness: 2-(4,5-Dihydroimidazol-1-yl)ethanol is unique due to its specific structure, which combines the properties of imidazole with the reactivity of an ethanol group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

2-(4,5-dihydroimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-4-3-7-2-1-6-5-7/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHZKUSWWGUUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866875
Record name 2-(4,5-Dihydro-1H-imidazol-1-yl)ethan-1-ol
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Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-norcoco alkyl derivs.
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Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs.
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CAS No.

61791-38-6, 695-10-3, 61791-39-7
Record name Cocoyl hydroxyethyl imidazoline
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Record name 2-(4,5-Dihydroimidazol-1-yl)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-norcoco alkyl derivs.
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Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs.
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Record name 2-(4,5-Dihydro-1H-imidazol-1-yl)ethan-1-ol
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Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs.
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Record name 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-norcoco alkyl derivs.
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Record name 2-(4,5-DIHYDROIMIDAZOL-1-YL)ETHANOL
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